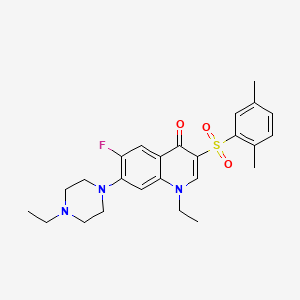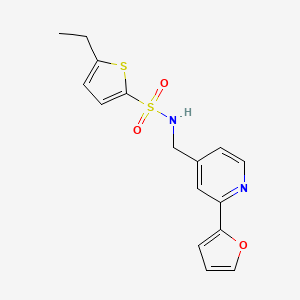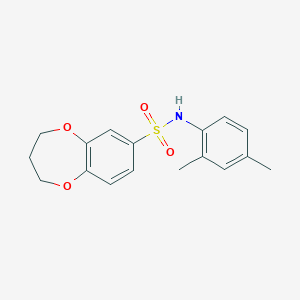![molecular formula C18H17ClFNO B2532511 (4-chlorophenyl)[4-(2-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone CAS No. 338777-14-3](/img/structure/B2532511.png)
(4-chlorophenyl)[4-(2-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to the target molecule, "(4-chlorophenyl)[4-(2-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone," involves multiple steps and reagents. In one study, the synthesis of a related compound with a methoxy group involved the treatment of 4-chloro-2-fluoroanisole with dichloromethyl methyl ether and titanium tetrachloride, followed by a reaction with methyl Grignard and oxidation using chromium trioxide. The compound was then reacted with ethyl trifluoroacetate and aqueous hydrazine, and finally methylated using dimethyl sulfate to obtain the final product with a total yield of 63.5% . This synthesis route indicates the complexity and multi-step nature of synthesizing such compounds, which may be similar to the synthesis of the target molecule.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using spectroscopic techniques and X-ray diffraction methods. For instance, a compound with a similar structure was found to crystallize in the monoclinic space group P21/c, with specific cell parameters and a notable discrepancy between the bond lengths of the ketone and ester carbonyl groups . Another study reported the synthesis of a pyrazole derivative, where single-crystal X-ray analysis was crucial for unambiguous structure determination due to the difficulty of identifying regioisomers using spectroscopic techniques alone . These findings suggest that detailed structural analysis is essential for confirming the molecular structure of complex organic compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by regiospecificity and the potential formation of by-products. For example, the methylation step in the synthesis of a pyrazole derivative could lead to reduced by-product formation if carried out under acidic conditions . Additionally, the synthesis of a propionic acid derivative and its corresponding methyl ester involved regiospecific reactions, highlighting the importance of controlling reaction conditions to achieve the desired product .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of intermolecular hydrogen bonds, as observed in the crystal structure of a related compound, can affect the compound's melting point, solubility, and stability . The crystal packing and the presence of functional groups for classical hydrogen bonding also play a role in the physical properties of these compounds, as seen in the structure of a methyl ester derivative . These properties are critical for understanding the behavior of the compounds in various environments and for their potential application in different fields.
Scientific Research Applications
Fluorescent Chemosensors
Compounds based on similar structures have been studied for their applications as fluorescent chemosensors. These chemosensors can detect various analytes, including metal ions (Zn2+, Cu2+, etc.), anions (N3−, H2PO4−, etc.), and neutral molecules like cysteine. The sensitivity and selectivity of these sensors are notable, suggesting potential applications of related compounds in detecting and quantifying chemical species in biological and environmental samples (Roy, 2021).
Environmental Contamination and Toxicity
Research into chlorophenols, which share the chlorophenyl component of the target compound, highlights their moderate toxic effects on mammalian and aquatic life. These compounds' persistence and bioaccumulation potential depend on environmental conditions, indicating the need for understanding and mitigating their environmental impact (Krijgsheld & Gen, 1986).
Anticancer Research
Studies have also explored the tumor specificity and reduced keratinocyte toxicity of certain compounds for potential anticancer applications. The research has identified compounds with high tumor specificity and minimal toxicity to normal cells, providing a foundation for developing safer anticancer therapies (Sugita et al., 2017).
Aquatic Toxicology
The toxic effects of chlorophenols (CPs) on fish have been extensively reviewed, highlighting oxidative stress, immune system disruption, endocrine dysfunction, and potential carcinogenic effects. This body of research suggests that compounds with chlorophenyl components could have significant ecological impacts, necessitating careful management of their release into the environment (Ge et al., 2017).
Drug Synthesis and Analysis
Further research has focused on the synthesis and analysis of related compounds, indicating their importance in pharmaceutical manufacturing and forensic toxicology. These studies underscore the need for reliable synthetic methods and sensitive detection techniques to support the safe and effective use of such compounds in various applications (Qiu et al., 2009).
properties
IUPAC Name |
(4-chlorophenyl)-[4-(2-fluorophenyl)-1-methylpyrrolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c1-21-10-15(14-4-2-3-5-17(14)20)16(11-21)18(22)12-6-8-13(19)9-7-12/h2-9,15-16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJBCLDBYVWZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819581 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2532429.png)
![Phenyl-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2532430.png)
![1-(2-Fluorophenyl)-4-({[5-(4-fluorophenyl)-1,3-oxazol-2-yl]thio}acetyl)piperazine](/img/structure/B2532431.png)

![3-phenyl-7-{[1-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2532434.png)

![Benzyl 2-[(2s)-2-[(2r)-2-(2-{[(tert-butoxy)carbonyl]aminoacetamido)-3-phenylpropanamido]-4-methylpentanamido]acetate](/img/structure/B2532437.png)
![2-Chloro-N-[[3-(oxolan-2-ylmethoxymethyl)phenyl]methyl]acetamide](/img/structure/B2532438.png)

![N-(cyclopropylmethyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2532441.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide](/img/structure/B2532442.png)
![(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2532445.png)
![Methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate](/img/structure/B2532446.png)
